

Validating Location Data Accuracy in Mobile Forensics: A Comparative Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **MSAB**

Cat. No.: **B1677543**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

In the realms of clinical trials, real-world evidence gathering, and various research applications, the accuracy of location data extracted from mobile devices is paramount. This guide provides a comparative analysis of leading mobile forensic tools, with a focus on validating the accuracy of the location data they extract. We will delve into the capabilities of **MSAB**'s XRY, Cellebrite's UFED, Magnet Forensics' AXIOM, and Oxygen Forensics' Detective, and propose a detailed experimental protocol for their validation.

Understanding Location Data in Mobile Forensics

Mobile devices store a wealth of location information, which can be invaluable for understanding a user's movement and establishing timelines. Forensic tools can extract various types of location data, including:

- GPS Coordinates: Often embedded in photo and video metadata (EXIF data), providing precise latitude and longitude.
- Wi-Fi Network Information: The names (SSIDs) and MAC addresses of previously connected Wi-Fi networks can be cross-referenced with public databases to approximate a location.
- Cell Tower Data: Call Detail Records (CDRs) from service providers, as well as data stored on the device, can indicate which cell towers the device has connected to, providing a general location.

- Application-Specific Location Data: Many applications request and store location information for their functionality.

The accuracy of this data can be influenced by numerous factors, including the device's settings, the availability of GPS signals, and the specific technology used to determine the location. Therefore, it is crucial to not only extract this data but also to have a framework for validating its accuracy.

Comparative Overview of Forensic Tools

The following table summarizes the key features of four leading mobile forensic tools concerning the extraction and analysis of location data.

Feature	MSAB XRY	Cellebrite UFED	Magnet AXIOM	Oxygen Forensics Detective
Supported Location Artifacts	GPS (EXIF), Wi-Fi, Cell Tower, Application Data. [1] [2] [3] [4]	GPS (EXIF), Wi-Fi, Cell Tower, Application Data. [5] [6]	GPS (EXIF), Wi-Fi, Cell Tower, Application Data. [7] [8] [9]	GPS (EXIF), Wi-Fi, Cell Tower, Application Data, Drone Data. [10] [11] [12] [13] [14]
Visualization Tools	Map visualization of extracted location points. [15]	Map visualization and timeline analysis. [16]	World map view with artifact plotting and timeline integration. [7] [17]	Online and offline maps, animated route playback, and activity matrix. [10] [13]
Data Correlation	Correlates data from multiple sources to show movement patterns. [3]	Integrates location data into a unified timeline of events.	Connects location artifacts with other user activities in a timeline view. [8]	Identifies common locations of several devices and visualizes movements. [10]
Validation & Reporting	Generates detailed reports for legal proceedings. Emphasizes data integrity.	Provides detailed reports with options for filtering and customization.	Allows for filtering and exporting of geolocation data for external analysis. [9]	Offers granular reporting options and the ability to export data in various formats.

Experimental Protocol for Validating Location Data Accuracy

To objectively assess the accuracy of location data extracted by these forensic tools, a rigorous and repeatable experimental protocol is necessary. The following proposed methodology is designed to test the tools' performance in a controlled environment.

Objective: To quantify the accuracy of location data (GPS coordinates) extracted by **MSAB XRY**, Cellebrite UFED, Magnet AXIOM, and Oxygen Forensics Detective from a set of test devices.

Materials:

- A selection of representative mobile devices (e.g., popular models from different manufacturers and with different operating systems).
- A high-precision GNSS receiver to establish "ground truth" location data.
- The latest versions of the forensic software to be tested: **MSAB XRY**, Cellebrite UFED, Magnet AXIOM, and Oxygen Forensics Detective.
- A controlled outdoor environment with a clear view of the sky to ensure optimal GPS reception.
- A computer for data analysis and a camera to capture images at each test point.

Methodology:

- Establish Ground Truth:
 - Select a series of distinct geographical points with clear sky visibility.
 - At each point, use the high-precision GNSS receiver to record the precise latitude and longitude. This will serve as the ground truth.
 - Document each ground truth location with a unique identifier.
- Data Generation on Test Devices:
 - At each of the established ground truth locations, use each test mobile device to capture a photograph. Ensure that location services are enabled on each device and for the camera application.
 - Record the time of each photograph.

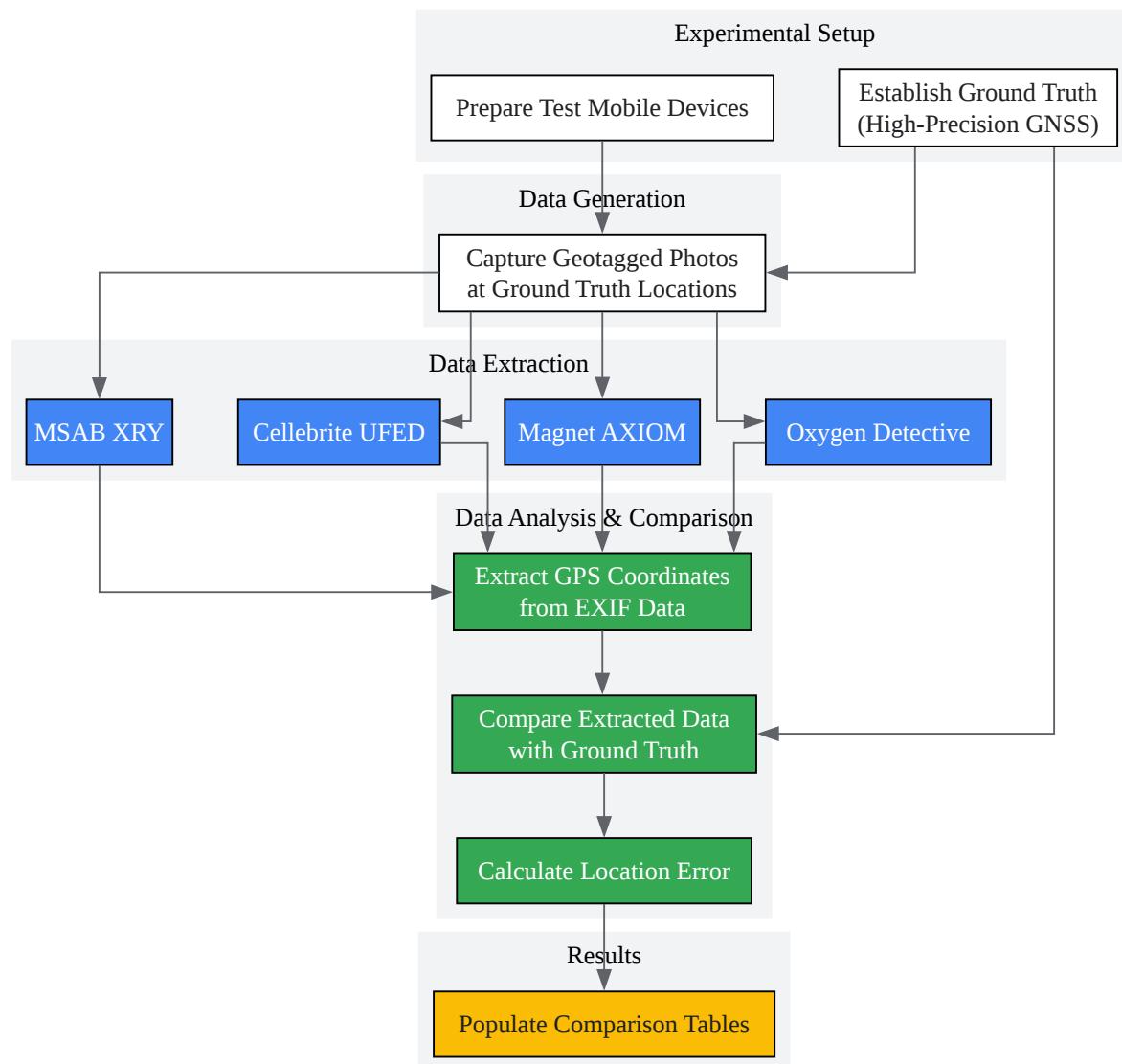
- Data Extraction:
 - Perform a full physical extraction of each test device using **MSAB XRY**, Cellebrite UFED, Magnet AXIOM, and Oxygen Forensics Detective, following the standard procedures for each tool.
 - Ensure that the extraction process is documented, including the software version and any specific settings used.
- Data Analysis:
 - Within each forensic tool, locate the extracted photographs and their associated EXIF metadata.
 - Extract the GPS latitude and longitude coordinates for each photograph.
 - Create a table to compare the ground truth coordinates with the coordinates extracted by each forensic tool for each photograph.
- Accuracy Calculation:
 - For each data point, calculate the distance (in meters) between the ground truth coordinates and the coordinates extracted by each tool. The Haversine formula can be used for this calculation.
 - Calculate the mean, median, and standard deviation of the location error for each forensic tool across all test points and devices.

Proposed Data Presentation Table:

		Gr	Gr	M	M	M	Ce	Ce	Ce	M	M	M	ag	Ox	Ox	Ox
		ou	ou	S	S	A	lle	lle	bri	ne	ne	ne	yg	yg	yg	yg
		De	nd	nd	B	B	bri	bri	te	t	t	t	en	en	en	en
		vi	Tr	Tr	X	X	UF	UF	UF	A	A	A	De	De	De	De
		ce	ut	ut	R	R	E	E	E	XI	XI	XI	te	te	te	te
		M	h	h	Y	Y	D	D	D	O	O	O	cti	cti	cti	cti
		int	od	La	Lo	La	Er	La	La	M	M	M	ve	ve	ve	ve
		ID	el	tit	ng	tit	ro	tit	ng	La	La	La	La	La	La	La
			ud	itu	ud	itu	r	ud	itu	ro	tit	ng	ro	tit	ng	ro
			e	de	e	de	(m	e	de	(m	ud	itu	(m	ud	itu	(m
))		e	de)	e	de))

TP	iP	34.	11
-0	ho	05	8.2
1	ne	22	43
	14	° N	7°
			W

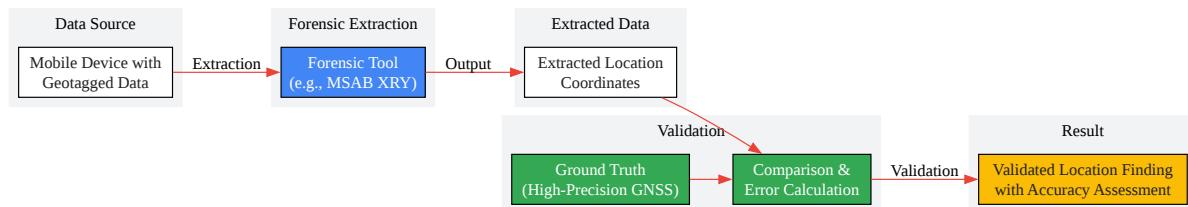
TP	Sa	74.	
-0	ms	40.	00
-0	un	71	60
2	g	28	°
3	S2	° N	W


...

Summary of Findings Table:

Forensic Tool	Mean Location Error (m)	Median Location Error (m)	Standard Deviation of Error (m)
MSAB XRY			
Cellebrite UFED			
Magnet AXIOM			
Oxygen Forensics			
Detective			

Visualizing the Experimental Workflow


The following diagram illustrates the proposed workflow for validating the accuracy of location data extraction.

[Click to download full resolution via product page](#)

Experimental workflow for validating location data accuracy.

Signaling Pathway for Location Data Extraction and Validation

The logical flow from data source to validated finding can be visualized as a signaling pathway. This diagram illustrates the steps involved in extracting location data and the subsequent validation process.

[Click to download full resolution via product page](#)

Logical flow of location data extraction and validation.

Conclusion

While all the reviewed forensic tools offer robust capabilities for extracting location data, the accuracy of this data must be independently verified to ensure its reliability for research and evidentiary purposes. The proposed experimental protocol provides a framework for conducting such validation. In the absence of publicly available, direct comparative studies with quantitative accuracy data, researchers and practitioners should consider implementing a similar validation process to determine the most suitable tool for their specific needs and to understand the potential error margins associated with the extracted location data. The continuous evolution of mobile technology necessitates ongoing testing and validation of forensic tools to ensure the integrity of digital evidence.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. XRY (software) - Wikipedia [en.wikipedia.org]
- 2. msab.com [msab.com]
- 3. XRY — Mobile Data Forensic Phone Extraction & Recovery | MSAB [msab.com]
- 4. Mobile data extraction - MSAB [msab.com]
- 5. Location Data - Mobile Device Forensics Archives - Cellebrite [cellebrite.com]
- 6. Cellebrite Inseyets Powered by UFED | Access & Extract Mobile Device Data [cellebrite.com]
- 7. Quickly Seeing Where Digital Artifacts Originate: AXIOM Map Details Card - Magnet Forensics [magnetforensics.com]
- 8. Geolocation Artifacts: How to Find Them on Mobile Devices [magnetforensics.com]
- 9. Using the Geolocation Data Filter in Magnet AXIOM & AXIOM Cyber - Magnet Forensics [magnetforensics.com]
- 10. oxygenforensics.com [oxygenforensics.com]
- 11. Why you need the features of Oxygen Forensic® Detective – H-11 Digital Forensics [h11dfs.com]
- 12. ondatasshop.com [ondatasshop.com]
- 13. oxygenforensics.com [oxygenforensics.com]
- 14. oxygenforensics.com [oxygenforensics.com]
- 15. msab.com [msab.com]
- 16. google.com [google.com]
- 17. youtube.com [youtube.com]
- To cite this document: BenchChem. [Validating Location Data Accuracy in Mobile Forensics: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1677543#validating-the-accuracy-of-location-data-extracted-with-msab>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com